methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate
Description
Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate is a structurally complex coumarin derivative featuring a benzofuran moiety at position 4, a phenyl group at position 7, and a methoxy-propanoate ester side chain at position 6 of the chromen ring. Its synthesis and structural characterization likely employ crystallographic tools such as SHELX for refinement and ORTEP for visualization .
Properties
Molecular Formula |
C28H22O7 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenylchromen-6-yl]oxypropanoate |
InChI |
InChI=1S/C28H22O7/c1-16(28(30)32-3)33-24-14-20-21(23-12-18-10-7-11-22(31-2)27(18)35-23)15-26(29)34-25(20)13-19(24)17-8-5-4-6-9-17/h4-16H,1-3H3 |
InChI Key |
GVEZYKLTVSXUNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C=C2C(=C1)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate typically involves multi-step organic reactions. One common method involves the condensation of 7-methoxy-1-benzofuran-2-yl)ethanone with 4-methylbenzaldehyde in a basic medium . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the chromenone or benzofuran rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Mechanism of Action
The mechanism of action of methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.
Signal Transduction: The compound could affect signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Key Structural Variations:
Analysis :
- Phenyl vs.
- Benzofuran vs. Propyl/Chloro : The benzofuran moiety (target compound) introduces rigidity and planar aromaticity, contrasting with the flexible propyl group () or electron-withdrawing chloro substituent .
Ester Functionality and Bioactivity
The methyl propanoate ester is a common feature in agrochemicals, such as haloxyfop methyl ester (), a herbicide with a pyridinyloxy-trifluoromethyl group . While the target compound’s biological activity is unspecified, the ester group may serve as a hydrolyzable linker, influencing bioavailability.
Structural and Crystallographic Features
- Intramolecular Interactions : highlights intramolecular C–H···O contacts and π-π stacking (3.5 Å spacing) stabilizing its crystal lattice . The target compound’s phenyl group may enable stronger π-interactions than methyl or propyl analogs.
- Coplanarity : The chromen ring in ’s compound shows near-coplanarity (deviation <0.2 Å), a trait likely shared by the target compound due to aromatic benzofuran and phenyl groups .
Biological Activity
Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate, with the CAS number 922563-00-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula for this compound is , with a molecular weight of 470.5 g/mol. The structure includes a benzofuran moiety and a chromenyl group, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 922563-00-6 |
| Molecular Formula | C28H22O7 |
| Molecular Weight | 470.5 g/mol |
Antioxidant Activity
Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties. The presence of methoxy and phenolic groups in this compound suggests potential radical scavenging abilities, which are beneficial in preventing oxidative stress-related diseases.
Enzyme Inhibition
Studies on related coumarin derivatives have shown that modifications can lead to enhanced inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, derivatives similar to this compound have demonstrated notable AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease .
Cytotoxicity and Antitumor Activity
Some studies have reported that benzofuran and chromen derivatives possess cytotoxic effects against various cancer cell lines. The structural components of methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-pheny l -2H-chromen -6 - yl ] oxy } propanoate may confer similar antitumor properties, potentially making it a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
- In Vitro Studies : A study evaluating the biological activity of related coumarin compounds found that certain modifications significantly increased AChE inhibition compared to their parent compounds. This highlights the importance of structural variations in enhancing biological efficacy .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of benzofuran derivatives revealed that specific functional groups could enhance bioactivity. For methyl 2-{[4-(7-methoxy -1-benzofuran -2 - yl ) - 2 - oxo - 7 - phenyl - 2H - chromen - 6 - yl ] oxy } propanoate, the methoxy group is hypothesized to play a critical role in its biological interactions.
- Antioxidant Studies : Compounds with similar structures have been tested for their ability to scavenge free radicals, showing promising results that suggest potential applications in antioxidant therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
